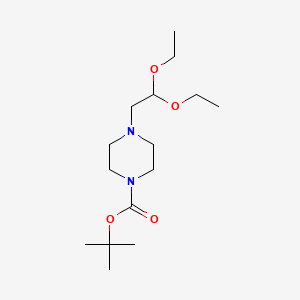![molecular formula C48H28Fe6N6O32 B6309725 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate CAS No. 1257379-88-6](/img/structure/B6309725.png)
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is a complex chemical compound with a unique structure that includes multiple carboxylate groups, an iron center, and water molecules
Mechanism of Action
Target of Action
The primary target of Iron Azobenzene Tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250, also known as PCN-250, is the absorption of hydrogen and methane gases . This compound is a type of Metal-Organic Framework (MOF) that has a highly crystalline porous structure, which allows it to have a large surface area and excellent adsorption properties .
Mode of Action
PCN-250 interacts with its targets (hydrogen and methane gases) through adsorption . The high methane uptake of PCN-250 is mainly due to the structure of this MOF .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of PCN-250, we can discuss its adsorption and desorption properties . PCN-250 exhibits a high volumetric gas uptake . It can achieve a volumetric uptake of 60g L-1 at 40 bar and 77 K . This high uptake is due to the MOF’s high crystal density .
Result of Action
The result of PCN-250’s action is the efficient storage of hydrogen and methane gases. This makes it potentially useful in applications such as gas storage and separation .
Action Environment
The action of PCN-250 is influenced by environmental factors such as pressure and temperature . For example, PCN-250 has the potential to be an excellent absorbent for methane storage if a pressure range between 1-35 bar is used, with the highest methane loading at 35 bar . Additionally, PCN-250 is stable in water and aqueous solutions , indicating good environmental stability.
Biochemical Analysis
Biochemical Properties
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 plays a crucial role in various biochemical reactions. It interacts with enzymes such as catalase and peroxidase, enhancing their activity by providing a stable environment for these enzymes to function. The compound’s porous structure allows it to adsorb and stabilize reactive oxygen species, thereby protecting biomolecules from oxidative damage. Additionally, it can bind to proteins and other biomolecules through coordination bonds, facilitating various biochemical processes .
Cellular Effects
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of antioxidant genes, thereby increasing the cell’s ability to combat oxidative stress. The compound also affects cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and energy production. These interactions can result in improved cell viability and function under stress conditions .
Molecular Mechanism
The molecular mechanism of Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 involves its ability to bind to biomolecules through coordination bonds. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 change over time. The compound is stable under various conditions, maintaining its structure and activity for extended periods. Prolonged exposure to extreme pH or high temperatures can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including enhanced antioxidant capacity and improved metabolic efficiency .
Dosage Effects in Animal Models
The effects of Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and protect against oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, where the benefits of the compound are maximized at an optimal dose, beyond which adverse effects become prominent .
Metabolic Pathways
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 is involved in various metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby influencing the cellular redox state. The compound can also affect the levels of metabolites by modulating enzyme activity and metabolic flux. These interactions can lead to changes in the overall metabolic profile of cells, promoting a more efficient and balanced metabolic state .
Transport and Distribution
Within cells and tissues, Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its porous structure allows it to accumulate in specific regions, where it can exert its biochemical effects. The compound’s distribution is influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250 localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within these compartments, the compound can influence various biochemical processes, including energy production and protein folding. Its activity and function are closely linked to its subcellular localization, allowing it to exert targeted effects within the cell .
Preparation Methods
The synthesis of 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate typically involves multi-step organic reactions. The initial steps often include the diazotization of aniline derivatives followed by coupling with carboxylated benzene derivatives. The iron complex is then formed by reacting the organic ligand with an iron salt under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, particularly affecting the iron center and the azo group.
Substitution: The carboxylate groups can participate in substitution reactions, where other functional groups replace the carboxylate groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other complex compounds.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is unique due to its specific combination of functional groups and metal center. Similar compounds include:
3-Methoxyphenylboronic acid: Known for its use in organic synthesis and as a building block for more complex molecules.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Used in the preparation of protected amines and as a reagent in various chemical reactions. These compounds share some functional similarities but differ significantly in their overall structure and specific applications.
Properties
IUPAC Name |
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H10N2O8.6Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;6*+3;;;;;;;2*-2/p-14 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZDMSYJOFYCHU-UHFFFAOYSA-A |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.[OH-].[OH-].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28Fe6N6O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1535.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
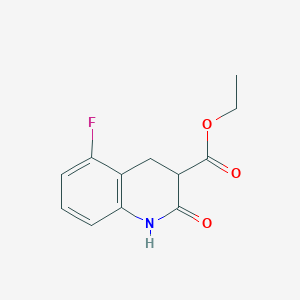
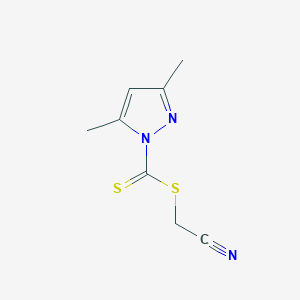

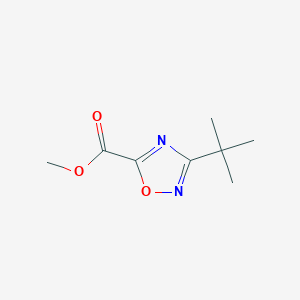

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)
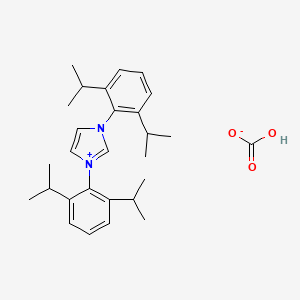
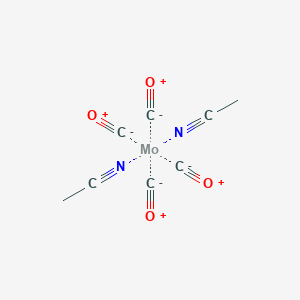
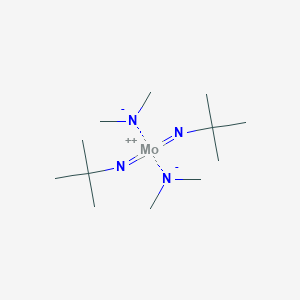
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)
